4-(4-Propylphenyl)cinnoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(4-propylphenyl)cinnoline |
InChI |
InChI=1S/C17H16N2/c1-2-5-13-8-10-14(11-9-13)16-12-18-19-17-7-4-3-6-15(16)17/h3-4,6-12H,2,5H2,1H3 |
InChI Key |
FVCDFKJYYMWNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Propylphenyl Cinnoline and Its Derivatives
Classical Approaches to Cinnoline (B1195905) Core Construction
Traditional methods for synthesizing the cinnoline ring system have been foundational in heterocyclic chemistry. innovativejournal.inijariit.com These approaches often involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. wikipedia.org
Richter and Widman-Stoermer Cyclizations in Cinnoline Synthesis
The Richter cinnoline synthesis is a historically significant method for forming the cinnoline nucleus. innovativejournal.inwikipedia.org It involves the diazotization of an o-aminophenylalkyne, which then undergoes cyclization. wikipedia.org For instance, the cyclization of the diazonium salt derived from o-C₆H₄(N₂Cl)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid. This intermediate can then be decarboxylated and the hydroxyl group removed to produce the parent cinnoline. wikipedia.org
The Widman-Stoermer synthesis provides a route to cinnolines bearing alkyl or aryl substituents at the 4-position. thieme-connect.dedrugfuture.com This method relies on the cyclization of diazotized o-aminoarylethylenes. drugfuture.com The nature of the substituents on the aromatic ring can influence the efficiency of the cyclization process. For example, in some cases, unsubstituted and 4-chloro-substituted rings result in product yields of 60% and 70%, respectively. ijariit.com
| Classical Synthesis | Key Precursor | General Transformation | Typical Substituents at C4 |
| Richter Synthesis | o-Aminophenylalkyne | Diazotization followed by cyclization | Hydroxy |
| Widman-Stoermer Synthesis | o-Aminoarylethylene | Diazotization followed by cyclization | Alkyl, Aryl |
Applications of Arenediazonium Salts as Precursors
Arenediazonium salts are pivotal intermediates in several cinnoline synthesis strategies, including the Richter and Widman-Stoermer reactions. researchgate.netosi.lv Their utility stems from the reactive nature of the diazonium group, which facilitates intramolecular cyclization to form the pyridazine (B1198779) ring of the cinnoline system. innovativejournal.inijariit.com The Borsche–Herbert cyclization, for instance, utilizes the diazotization of ortho-aminoacetophenones to produce 4-hydroxycinnolines, with yields often ranging from 70-90%. innovativejournal.in The versatility of arenediazonium salt chemistry allows for the introduction of a wide array of substituents onto the cinnoline core. ijariit.comresearchgate.net
Arylhydrazones and Arylhydrazines in Cinnoline Ring Formation
Arylhydrazones and arylhydrazines serve as versatile precursors for the synthesis of cinnoline derivatives. benthamdirect.comresearchgate.netosi.lv These methods are highly adaptable, enabling the formation of the cinnoline ring with diverse substitution patterns. researchgate.net
One classical approach is the Neber-Bossel method for synthesizing 3-hydroxycinnolines. This involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the resulting diazonium salt to form a hydrazine, which then cyclizes upon heating in hydrochloric acid. innovativejournal.inresearchgate.net
More contemporary applications involve the reaction of arylhydrazones with various reagents to induce cyclization. For example, arylhydrazones of α-halocarbonyl compounds can undergo intramolecular Friedel-Crafts alkylation to yield 1,4-dihydrocinnolines. tsijournals.com Specifically, the phenylhydrazone of phenacyl bromide can be cyclized to form 3-phenyl-1,4-dihydrocinnoline. tsijournals.com This strategy has been extended to substituted phenylhydrazones to create a variety of cinnoline derivatives. tsijournals.com Additionally, arylhydrazones derived from ortho-trifluoromethylarylhydrazines and benzaldehydes have been shown to cyclize in the presence of a base to form the pyridazine ring. ijariit.com
Modern Synthetic Strategies and Catalyst-Mediated Reactions
Contemporary approaches to cinnoline synthesis often employ metal catalysts to facilitate efficient bond formation, offering advantages in terms of reaction conditions and substrate scope. benthamdirect.comingentaconnect.com
Metal-Catalyzed C-C and C-N Bond Formation Pathways
Metal-catalyzed reactions have become powerful tools for constructing the cinnoline framework through the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. benthamdirect.com Various transition metals, including rhodium and copper, have been utilized in these synthetic transformations. researchgate.netresearchgate.net For instance, rhodium-catalyzed redox-neutral annulation reactions between azo and diazo compounds provide a direct route to cinnolines under mild conditions. researchgate.net Similarly, copper has been used to catalyze the double N-arylation of cyclic diaryliodoniums, leading to benzo[c]cinnoline (B3424390) derivatives. researchgate.net
Palladium catalysis has been extensively explored for the synthesis of cinnoline and its fused derivatives. acs.org These methods often proceed via C-H activation and annulation pathways. nih.govacs.org
A notable strategy involves the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, which furnishes 3,4-disubstituted cinnolines in moderate to good yields. researchgate.net This reaction demonstrates compatibility with a range of functional groups. researchgate.net Another approach is the palladium-catalyzed dual C-H activation of pyrazolones and aryl iodides, leading to the formation of benzo[c]cinnoline derivatives. researchgate.netacs.org This one-pot strategy is highly efficient, with some reactions achieving yields of up to 94%. researchgate.netacs.org
Furthermore, palladium(II)-catalyzed oxidative [4+2] annulation of 1-arylindazolones with allenoates has been developed to synthesize cinnoline-fused indazolones. nih.govacs.org This method operates under mild, aerobic conditions. nih.govacs.org The reaction of pyrazol-3-ones with substituted allenoates under palladium catalysis also provides access to pyrazolone-fused cinnolines. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)₂/AgOAc | 1-Arylhydrazine-1,2-dicarboxylate, Aryl iodide | Benzo[c]cinnoline | Sequential C-C and C-N bond formation via oxidative C-H functionalization. researchgate.net |
| Palladium Catalyst | 2-Iodophenyltriazene, Internal alkyne | 3,4-Disubstituted Cinnoline | Annulation reaction with good functional group tolerance. researchgate.net |
| Palladium(II) Catalyst | 1-Arylindazolone, Allenoate | Cinnoline-fused Indazolone | Oxidative [4+2] annulation under mild, aerobic conditions. nih.govacs.org |
| Palladium Catalyst | Pyrazolone, Aryl iodide | Benzo[c]cinnoline | Dual C-H activation with high efficiency. researchgate.netacs.org |
Copper-Catalyzed C-H Functionalization/Cyclization
Copper catalysis has emerged as a powerful tool for the synthesis of cinnolines through C-H functionalization and cyclization strategies. One notable method involves the copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones. rsc.orglookchem.comwiley.com This process is believed to proceed through the oxidation of the starting hydrazone, followed by a copper-assisted Friedel–Crafts-type cyclization to form the cinnoline ring. lookchem.com This approach is advantageous due to its use of molecular oxygen as the oxidant, making it an environmentally benign process. lookchem.comwiley.com
Another copper-catalyzed method involves the aerobic annulation through dehydrogenative amination. rsc.orgrsc.org Furthermore, a cascade cyclization of arylsulfonylhydrazones derived from ortho-alkynyl arylketones, catalyzed by copper, provides a regioselective pathway to functionalized cinnolines. acs.org This reaction is proposed to proceed through a sequence of alkynyl amination, 1,4-aryl migration, desulfonylation, and diazo radical cyclization. acs.org
Rhodium-Catalyzed Redox-Neutral Annulation
Rhodium catalysis has proven to be highly effective in the synthesis of cinnolines via redox-neutral annulation reactions. rsc.orgmdpi.com A prominent example is the Rh(III)-catalyzed reaction between azo compounds and diazo compounds. rsc.org This method allows for the direct synthesis of cinnolines under mild conditions, avoiding the need for pre-functionalized substrates and external oxidants. rsc.org The reaction proceeds through a tandem C-H activation and C-N bond formation strategy. rsc.orgrsc.org
Researchers have also developed Rh(III)-catalyzed cascade C-H alkylation/annulation reactions of azobenzenes with diazotized Meldrum's acid to produce cinnolin-3(2H)-one derivatives. rsc.org Additionally, the annulation of 1-alkyl-1-phenylhydrazines with α-diazo-β-ketoesters and the reaction of pyrazolidinones with α-diazocarbonyl compounds, both catalyzed by Rh(III), have been reported as efficient routes to cinnoline-related structures. rsc.orgresearchgate.net These methods are characterized by their good functional group tolerance and excellent regioselectivity. rsc.org
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules like cinnolines. A transition-metal-free multicomponent coupling cyclization has been developed using arynes, tosylhydrazine, and α-bromo ketones. acs.org This reaction forms three new bonds (two C-N and one C-C) in a single step under mild conditions. acs.org
Another approach involves a one-pot cascade reaction for the construction of 4-amido-cinnoline derivatives. nih.gov Furthermore, a one-pot, three-component synthesis of cinnolin-3(2H)-one derivatives from azobenzenes, diazotized Meldrum's acid, and alkyl alcohols has been achieved through Rh(III)-catalyzed cascade C-H alkylation/annulation. rsc.org
Intramolecular Redox Cyclization Reactions
A novel, transition-metal-free method for synthesizing cinnoline derivatives involves an intramolecular redox cyclization reaction. rsc.orgrsc.orgnih.govrsc.orgresearchgate.netresearchgate.net This process typically starts from substrates like 2-nitrobenzyl alcohol and benzylamine. rsc.orgrsc.orgnih.govrsc.orgresearchgate.net The mechanism involves an initial intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the final cinnoline product. rsc.orgrsc.orgnih.govrsc.orgresearchgate.net This base-promoted reaction offers an efficient route to cinnolines without the need for metal catalysts. nih.gov
Microwave-Assisted Synthetic Protocols for Cinnoline Derivatives
Microwave-assisted synthesis has been embraced as a green and efficient technique for the synthesis of cinnoline derivatives, often leading to higher yields and shorter reaction times. rsc.orgnih.govresearchgate.netchemrxiv.orgresearchgate.netrsc.org One such method is the one-pot multicomponent reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating. nih.govresearchgate.netresearchgate.net This approach allows for the facile synthesis of densely functionalized cinnolines. nih.govresearchgate.net
In a novel application of this technology, cinnoline derivatives have been synthesized inside natural Lycopodium clavatum sporopollenin (B1173437) microcapsules, which act as microwave microreactors. rsc.orgrsc.org This method involves the microwave-assisted reaction of ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene. rsc.org Another microwave-assisted, metal-free approach utilizes an azo-Povarov reaction of N-carbonyl aryldiazenes with trans-cyclooctene (B1233481) to produce ring-fused cinnolines. chemrxiv.org
Regioselectivity and Stereochemical Considerations in 4-(4-Propylphenyl)cinnoline Synthesis
The control of regioselectivity and stereochemistry is a critical aspect of synthesizing substituted cinnolines like this compound. In copper-catalyzed cascade cyclizations of arylsulfonylhydrazones, the regioselectivity of the final cinnoline product is a key feature. acs.org Similarly, Rh(III)-catalyzed annulation reactions often exhibit excellent regioselectivity, ensuring the formation of the desired constitutional isomer. rsc.org
For instance, the Rh(III)-catalyzed pyrazolidin-3-one-directed C-H bond functionalization with α-diazocarbonyl compounds proceeds with excellent regioselectivity. rsc.org In the context of stereochemistry, the uncatalyzed azo-Povarov reaction to form cinnoline derivatives via a concerted mechanism results in a specific trans-stereochemistry in the isolated products. chemrxiv.org The synthesis of 4-vinylpyrrolidine from N-tethered alkyne-alkenol also demonstrates high stereo- and regioselectivity. nih.gov
Green Chemistry Principles in Cinnoline Synthesis Development
The principles of green chemistry are increasingly being integrated into the development of synthetic routes for cinnolines, aiming to create more sustainable and environmentally friendly processes. A significant advancement in this area is the use of microwave-assisted synthesis, which often reduces reaction times, energy consumption, and the use of hazardous solvents. rsc.orgresearchgate.netrsc.org The one-pot synthesis of cinnoline derivatives inside natural sporopollenin microcapsules is a prime example of a green approach. rsc.orgrsc.org
Furthermore, the development of transition-metal-free reactions, such as the intramolecular redox cyclization, eliminates the need for potentially toxic and expensive metal catalysts. rsc.orgrsc.orgnih.govrsc.orgresearchgate.net The use of environmentally benign oxidants like molecular oxygen in copper-catalyzed reactions also aligns with green chemistry principles. lookchem.comwiley.com The organocatalytic electrosynthesis of cinnolines from ortho-alkynyl acetophenones and sulfonyl hydrazides represents another green methodology, featuring mild reaction conditions and avoiding harsh reagents. acs.org These efforts highlight a commitment to developing safer and more efficient synthetic pathways for this important class of compounds. nih.gov
Reaction Mechanisms and Mechanistic Investigations
Detailed Analysis of Cyclization Mechanisms in Cinnoline (B1195905) Formation
The formation of the cinnoline ring system is fundamentally a cyclization reaction, with several classical and modern methods developed over the years. The choice of method often depends on the desired substitution pattern on the cinnoline core.
One of the earliest and most fundamental methods is the Richter Cinnoline Synthesis . This reaction involves the cyclization of a diazotized o-alkynylarenediazonium salt. wikipedia.org The mechanism proceeds through the electrophilic attack of the diazonium cation on the carbon-carbon triple bond. scribd.comiosrjournals.org The initial discovery involved the cyclization of the diazonium salt derived from o-aminophenylpropiolic acid in water to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org
The Widman-Stoermer Synthesis provides another route, involving the cyclization of a diazotized α-vinyl-aniline (or o-aminoarylethylene). wikipedia.orgweebly.comdrugfuture.com The reaction is typically carried out at room temperature using nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org
The Borsche-Witte (or Borsche-Herbert) Synthesis is a widely used method for producing 4-hydroxycinnolines. ijariit.cominnovativejournal.in This process involves the diazotization of o-aminoacetophenones, followed by the intramolecular cyclization of the resulting arenediazonium salt. ijariit.cominnovativejournal.in The universality of this reaction allows for a broad range of substituents on the aromatic ring, with yields often reaching 70-90%. innovativejournal.in
More contemporary approaches include transition-metal-free intramolecular redox cyclization reactions. One such method utilizes 2-nitrobenzyl alcohol and benzylamine, which undergo a sequence of reactions including intramolecular redox, condensation, azo isomerization to a hydrazone, cyclization, and finally aromatization to form the cinnoline product. rsc.orgrsc.orgresearchgate.netnih.gov Another modern strategy involves the reductive cyclization of hydrazones derived from the condensation of 2-nitrophenylhydrazine (B1229437) derivatives with ketones like methyl pyruvate (B1213749). researchgate.netijper.org
Metal-catalyzed reactions have also emerged as powerful tools. For instance, rhodium-catalyzed C-H activation and annulation of N-aryl indazolones with vinylene carbonate can produce complex fused cinnoline systems. researchgate.net Copper-catalyzed methods, such as the aerobic intramolecular dehydrogenative cyclization of N-phenylhydrazones or the annulation involving dehydrogenative amination, are also effective. rsc.org
| Synthesis Method | Precursor(s) | Key Mechanistic Step | Typical Product | Citation(s) |
| Richter Synthesis | o-Alkynylarenediazonium salt | Electrophilic attack of diazonium cation on alkyne | 4-Hydroxycinnoline derivatives | wikipedia.orgscribd.com |
| Widman-Stoermer Synthesis | Diazotized o-aminoarylethylene | Intramolecular cyclization of diazonium salt onto vinyl group | Substituted cinnolines | wikipedia.orgweebly.comdrugfuture.com |
| Borsche-Witte Synthesis | o-Aminoacetophenone | Cyclization of arenediazonium salt derived from ketone | 4-Hydroxycinnoline derivatives | ijariit.cominnovativejournal.in |
| Reductive Cyclization | 2-Nitrophenylhydrazine + Ketone | Reductive cyclization of a hydrazone intermediate | 3-Methylcinnolin-4(1H)-one derivatives | researchgate.netijper.org |
| Intramolecular Redox Cyclization | 2-Nitrobenzyl alcohol + Benzylamine | Intramolecular redox to form a nitroso intermediate, followed by condensation and cyclization | Substituted cinnolines | rsc.orgrsc.orgresearchgate.netnih.gov |
| Cu-Catalyzed N-Arylation | Hydrazones from 3-haloaryl-3-hydroxy-2-diazopropanoates | Intramolecular N-arylation | Cinnoline-4-oxo-3-carboxylates | acs.org |
Role of Intermediates in Reaction Pathways (e.g., Arenediazonium Salts, Hydrazones, Nitroso Intermediates)
The mechanisms of cinnoline synthesis are characterized by the formation and transformation of several key reactive intermediates.
Arenediazonium salts are central to classical methods like the Richter, Widman-Stoermer, and Borsche-Witte syntheses. ijariit.cominnovativejournal.inresearchgate.net These salts are typically generated in situ by treating a primary aromatic amine with nitrous acid at low temperatures. globalresearchonline.net The highly electrophilic diazonium group is prone to intramolecular attack by a suitably positioned nucleophilic group (like an alkyne or vinyl group), which initiates the cyclization to form the N-N bond of the cinnoline ring. scribd.comresearchgate.net Azidodediazoniation of arenediazonium salts is another established technique for introducing functionalities into heterocyclic systems. nih.gov
Hydrazones are crucial intermediates in many modern cinnoline syntheses. researchgate.net They are often formed by the condensation of an arylhydrazine with an aldehyde or ketone. ijariit.comresearchgate.net For example, 2-nitrophenylhydrazine can react with methyl pyruvate to form a (Z)-2-nitrophenylhydrazone, which is stabilized by an intramolecular hydrogen bond. researchgate.net This hydrazone can then undergo reductive cyclization to form the cinnoline ring. researchgate.netijper.org In other pathways, hydrazones are formed via the isomerization of an azo intermediate and subsequently undergo intramolecular cyclization and aromatization to yield the final cinnoline product. rsc.orgresearchgate.net
Nitroso intermediates play a pivotal role in certain cinnoline formation pathways. at.ua In a transition-metal-free synthesis from 2-nitrobenzyl alcohol, an intramolecular redox reaction first generates a 2-nitrosobenzaldehyde intermediate. rsc.orgresearchgate.netnih.gov This highly reactive nitroso compound then condenses with an amine, setting the stage for the subsequent cyclization and aromatization steps. rsc.orgresearchgate.net The reactivity of the nitroso group is comparable to a carbonyl group, readily undergoing nucleophilic addition. at.ua Similarly, in the formation of benzo[c]cinnolines from 2,2'-dinitrobiphenyl (B165474), a partial reduction of the nitro groups can yield hydroxyamino and nitroso groups, which then cyclize. nih.gov N-Aryl-2-nitrosoanilines have also been identified as key intermediates in the synthesis of related benzimidazole (B57391) structures. researchgate.net
| Intermediate | Role in Cinnoline Synthesis | Formation Method | Subsequent Transformation | Citation(s) |
| Arenediazonium Salt | Electrophilic species for ring closure | Diazotization of a primary arylamine (e.g., o-aminoacetophenone) | Intramolecular electrophilic cyclization | ijariit.cominnovativejournal.inresearchgate.net |
| Hydrazone | Precursor for cyclization | Condensation of arylhydrazine with a carbonyl compound; Isomerization of an azo intermediate | Reductive cyclization; Intramolecular cyclization followed by aromatization | rsc.orgresearchgate.netresearchgate.net |
| Nitroso Intermediate | Reactive species for condensation and cyclization | Intramolecular redox of a nitro compound (e.g., 2-nitrobenzyl alcohol); Partial reduction of dinitro compounds | Condensation with an amine, followed by cyclization | rsc.orgresearchgate.netat.uanih.gov |
Electron Transfer Mechanisms in Cinnoline Synthesis
Single Electron Transfer (SET) has been proposed as a key mechanistic step in several cinnoline and benzo[c]cinnoline (B3424390) syntheses. nih.govnih.gov This mechanism is particularly relevant in reductive and oxidative cyclization reactions.
In the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls using a copper(II) oxidant, the proposed mechanism begins with a single electron transfer from the aromatic ring to the copper(II) center, forming a radical cationic intermediate. nih.govacs.org This SET event initiates an intramolecular cyclization via nucleophilic addition of the azo group, followed by a second SET to complete the oxidative C-H functionalization and ring closure. nih.govacs.org
A similar SET process is believed to occur in the novel synthesis of benzo[c]cinnoline from 2,2'-dinitrobiphenyl. The reaction involves a partial reduction of the nitro groups, which is thought to proceed via a SET mechanism to generate hydroxyamino and nitroso functionalities. nih.gov Subsequent cyclization to form the -N=N- bond is proposed to occur through a radical mechanism involving a nitroso radical anion. nih.gov The synthesis of chlorinated benzo[c]cinnolines from 2,2'-dinitrobiphenyl also involves a SET mechanism during the reduction of the nitro groups. The electron transfer process can be influenced by electrochemical conditions, as seen in the reduction of benzo[c]cinnoline, which can proceed through discrete electron transfer steps. researchgate.net
Influence of Substituents on Reaction Kinetics and Thermodynamics
The nature and position of substituents on the aromatic precursors significantly impact the kinetics and thermodynamics of cinnoline synthesis, affecting reaction rates, yields, and even the direction of the reaction.
In cyclizations that proceed via electrophilic attack, such as the Widman-Stoermer reaction, the rate-determining step is often the formation of the bond between the imine carbon and the aromatic ring. This can be viewed as an intramolecular electrophilic substitution. researchgate.net Consequently, electron-donating substituents on the aromatic ring accelerate this cyclization by increasing the ring's nucleophilicity. researchgate.net Conversely, in the Richter synthesis, electron-accepting substituents on the alkyne fragment can reduce the electron density of the triple bond, thereby preventing the electrophilic addition of the diazonium cation and hindering the reaction. scribd.com
The electronic properties of substituents also affect the stability of intermediates. In the synthesis of 3-hydroxycinnolines via the Neber-Bossel method, substituents in the aromatic ring have a marked effect on the cyclization course. For example, an unsubstituted ring gives a 60% yield, while a 4-chloro-substituted ring increases the yield to 70%, suggesting that electron-withdrawing groups can favor the desired cyclization pathway in this specific mechanism. ijariit.cominnovativejournal.in
Steric effects also play a crucial role. In studies of thermal guanidine (B92328) metathesis, a reaction with mechanistic parallels involving bond formation and cleavage, steric congestion was found to be a key factor in determining both reaction kinetics and the final thermodynamic equilibrium. wwu.edu For cinnoline synthesis, bulky substituents near the reaction centers can hinder the necessary conformational arrangement for cyclization, thus slowing the reaction or favoring alternative pathways. For instance, in the synthesis of 1-aminoindolines, a related cyclization, a substituent at the 3-position was found to prevent efficient cyclization. acs.org
| Substituent Type | Position | Effect on Reaction | Mechanistic Rationale | Citation(s) |
| Electron-Donating (e.g., -OMe, -Me) | On aromatic ring | Accelerates cyclization in electrophilic substitution pathways | Increases nucleophilicity of the aromatic ring, facilitating attack by the electrophilic center. | researchgate.net |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | On aromatic ring | Can increase yield in specific syntheses (e.g., Neber-Bossel) | May stabilize transition states or intermediates in certain pathways. | ijariit.cominnovativejournal.in |
| Electron-Withdrawing (e.g., -CF₃) | On nucleophilic fragment (e.g., alkyne) | Prevents cyclization in electrophilic addition pathways | Reduces the electron density of the nucleophilic site, disfavoring attack by the diazonium cation. | scribd.com |
| Bulky/Steric Groups | Near reaction site | Hinders or prevents cyclization | Steric repulsion prevents the molecule from adopting the required transition state geometry. | acs.orgwwu.edu |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Propylphenyl Cinnoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-(4-propylphenyl)cinnoline, both ¹H and ¹³C NMR provide critical data for confirming the connectivity of atoms.
¹H NMR: The proton NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. Key signals include a singlet at approximately 9.28 ppm, characteristic of the proton at the 3-position of the cinnoline (B1195905) ring. A doublet appearing between 8.62-8.60 ppm is assigned to the proton at the 8-position, while another doublet at 8.07-8.04 ppm corresponds to the proton at the 5-position. A multiplet observed in the range of 7.89-7.85 ppm is attributed to the proton at the 6-position of the cinnoline ring. rsc.org The protons of the propyl group on the phenyl ring also give rise to characteristic signals.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In CDCl₃, the spectrum of this compound shows a series of signals with distinct chemical shifts. rsc.org Key resonances are observed at approximately 147.6, 141.8, 139.8, 139.0, 128.9, 128.7, 128.2, 127.4, 126.8, 126.7, 116.1, and 115.8 ppm, which are assigned to the various carbon atoms of the cinnoline and propylphenyl moieties. The signals for the propyl group's carbons appear at around 33.3 and 24.4 ppm. rsc.org
2D NMR: While specific 2D NMR data for this compound is not detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. COSY spectra would establish proton-proton coupling relationships, confirming adjacent protons within the aromatic rings. HSQC spectra would correlate directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C signals.
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cinnoline H-3 | 9.28 (s) | - |
| Cinnoline H-8 | 8.62-8.60 (d) | - |
| Cinnoline H-5 | 8.07-8.04 (d) | - |
| Cinnoline H-6 | 7.89-7.85 (m) | - |
| Aromatic & Cinnoline Carbons | - | 147.6, 141.8, 139.8, 139.0, 128.9, 128.7, 128.2, 127.4, 126.8, 126.7, 116.1, 115.8 |
| Propyl CH₂ | - | 33.3 |
| Propyl CH₂CH₃ | - | 24.4 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for this compound is not explicitly available in the search results, the spectra of related cinnoline derivatives provide insight into the expected characteristic absorption bands.
The IR spectrum would likely exhibit characteristic peaks for C-H stretching vibrations of the aromatic rings and the alkyl chain of the propyl group. Aromatic C=C and C=N stretching vibrations within the cinnoline ring system would also be prominent. The absence of certain bands, such as a strong O-H or N-H stretch, would confirm the absence of these functional groups. The persistence of characteristic IR absorption bands allows for direct interpretation of the chemical structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The conjugation present in the this compound system, encompassing both the cinnoline and phenyl rings, is expected to result in characteristic absorption bands.
UV-Vis spectra of related compounds, such as other substituted cinnolines and aromatic systems, show that conjugation generally shifts absorption maxima to longer wavelengths. msu.edu While specific λmax values for this compound are not provided, it is anticipated to absorb in the UV region due to π → π* transitions within the aromatic system. The specific absorption maxima and molar absorptivities would be characteristic of its electronic structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise molecular weight.
One study reports a calculated exact mass for this compound as 248.1313, with a found value of 248.1310, confirming its molecular formula. rsc.org The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. For instance, cinnoline systems can exhibit the loss of a nitrogen molecule (N₂). aip.org The fragmentation of the propylphenyl substituent would also produce characteristic ions.
X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. omicsonline.org While a crystal structure for this compound itself was not found in the search results, X-ray diffraction studies on related cinnoline derivatives have been conducted. mdpi.com
For a suitable crystalline derivative of this compound, single-crystal X-ray diffraction would determine bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for unambiguously confirming the molecular structure and providing insights into its solid-state packing and conformation. omicsonline.org For example, studies on other heterocyclic compounds have successfully used this method for structural elucidation. doi.org
Computational Chemistry and Theoretical Studies of 4 4 Propylphenyl Cinnoline
Quantum Chemical Calculations of Electronic Structure
Key parameters derived from these calculations include the net charges on individual atoms and the bond orders between them. ias.ac.in The distribution of charges indicates the electron-rich and electron-deficient regions of the molecule, which is critical for predicting intermolecular interactions and the site of chemical reactions. For instance, in related heterocyclic systems, the nitrogen atoms of the cinnoline (B1195905) core are typically regions of higher negative charge. cyberleninka.ru Bond order calculations provide a quantitative measure of the covalent character between atoms, helping to confirm the formal representation of single, double, or triple bonds within the aromatic system. ias.ac.in
Computational studies on substituted cinnolines have shown that the electronic properties are highly sensitive to the nature of the substituent at the 4-position. ajchem-a.com An electron-donating group like a propylphenyl group influences the electron distribution across the entire cinnoline ring system, which in turn affects its stability and reactivity. These theoretical models provide a state-specific structural description that is essential for rationalizing the molecule's chemical and physical properties. ias.ac.in
Density Functional Theory (DFT) for Molecular Orbital Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method that has proven effective for calculating the electronic structure and properties of molecules. mdpi.com It is particularly valuable for analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and shapes of these orbitals are central to predicting a molecule's chemical reactivity. researchgate.netd-nb.info
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com
Computational analyses of related substituted cinnolines have been performed to understand their reactivity. ajchem-a.comscirp.org For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap. mdpi.com In the case of 4-(4-Propylphenyl)cinnoline, the electron-donating nature of the propylphenyl group is expected to raise the energy of the HOMO, thereby influencing its reactivity profile. Theoretical studies on the synthesis of similar cinnoline derivatives have calculated reaction energies, finding some pathways to be significantly exothermic, which is a key aspect of reactivity prediction. scirp.org
Table 1: Key Reactivity Descriptors from DFT Calculations (Illustrative) This table illustrates typical parameters obtained from DFT calculations for organic molecules. The values are representative and show how different properties are quantified.
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; an indicator of chemical stability. |
| Chemical Potential (µ) | A measure of the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, UV-Vis Maxima)
A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and analysis. schrodinger.com Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). uncw.edunih.gov These predicted spectra are then compared with experimental results to confirm the proposed molecular structure. github.io
Experimental NMR data has been reported for this compound. The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's atomic environment.
Table 2: Experimental ¹H NMR Data for this compound The following table details the proton NMR chemical shifts as recorded in a deuterated chloroform (B151607) (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 9.28 | s | 1 H | |
| 8.62-8.60 | d | 8.0 | 1 H |
| 8.07-8.04 | d | 8.4 | 1 H |
Table 3: Experimental ¹³C NMR Data for this compound The carbon NMR chemical shifts provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm |
|---|
| 147.8 |
| 144.6 |
| 140.3 |
| 131.5 |
| 129.4 |
| 129.2 |
| 128.7 |
| 127.9 |
| 127.3 |
| 118.9 |
| 116.7 |
In addition to NMR, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic transitions, which correspond to the absorption maxima (λmax) in UV-Vis spectroscopy. nih.govnih.gov This allows for the interpretation of the electronic spectrum and provides further confirmation of the molecular structure and its electronic properties.
Conformational Analysis and Energy Landscapes of this compound
Molecules that are not completely rigid can exist in various spatial arrangements known as conformations. scielo.org.mx Conformational analysis is the study of the different energy states associated with these arrangements, which arise from rotation around single bonds. auremn.org.br For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the cinnoline core.
Computational methods can be used to construct a Potential Energy Surface (PES), which maps the energy of the molecule as a function of one or more dihedral angles. auremn.org.brresearchgate.net This surface reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. youtube.com The relationship between energy and the dihedral angle is periodic, meaning the energy landscape repeats as the bond completes a full rotation. youtube.com
For this compound, the orientation of the propylphenyl group relative to the planar cinnoline ring system defines the main conformers. These different orientations can be subject to varying degrees of steric hindrance and stabilizing intramolecular interactions, such as London dispersion forces. ethz.chnih.gov The calculated energy differences between conformers, though often small, determine their relative populations at a given temperature. ethz.ch Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule can significantly influence its biological activity and physical properties.
Table 4: Conceptual Energy Landscape for Phenyl-Cinnoline Rotation This table provides a conceptual illustration of how relative energy changes with the dihedral angle between the two aromatic rings.
| Dihedral Angle (Φ) | Conformation Description | Relative Energy (kcal/mol) | Notes |
|---|---|---|---|
| 0° | Eclipsed (Planar) | High | High steric repulsion between adjacent hydrogens. |
| ~45° | Skewed (Twisted) | Low | A stable, low-energy conformation minimizing steric clash. |
Structural Analysis and Electronic Properties of 4 4 Propylphenyl Cinnoline
Impact of the 4-(4-Propylphenyl) Substituent on Cinnoline (B1195905) Core Electronic Distribution
Theoretical studies on substituted cinnolines have shown that the nature of the substituent at the 4-position plays a crucial role in modifying the electronic properties of the molecule. ajchem-a.com Electron-donating groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), which is often associated with the electron-donating ability of a molecule. ajchem-a.com Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which relates to the electron-accepting ability, may also be affected. ajchem-a.com The interplay between the electron-donating substituent and the inherently electron-deficient nature of the pyridazine (B1198779) ring in cinnoline leads to a nuanced redistribution of electron density across both the benzene (B151609) and pyridazine rings of the cinnoline core.
This electronic perturbation can be further understood by considering the concept of intramolecular charge transfer. The electron-donating 4-propylphenyl group can push electron density towards the electron-withdrawing diazine (N=N) portion of the cinnoline ring, creating a more polarized molecule. This increased polarization can have significant implications for the molecule's reactivity and its interactions with other molecules.
Substituent Effects on Aromaticity and Reactivity
The aromaticity of the cinnoline ring system, a key determinant of its stability and reactivity, is modulated by the 4-(4-propylphenyl) substituent. Aromaticity is a complex concept, but it is generally associated with cyclic, planar molecules with a continuous system of delocalized π-electrons. The introduction of a substituent can either enhance or diminish the aromatic character of the ring.
Studies have shown that there is an inverse relationship between the aromaticity of a system and the strength of the substituent's influence on its π-electron structure; less aromatic systems are more susceptible to substituent effects. scispace.com In the case of 4-(4-propylphenyl)cinnoline, the electron-donating nature of the substituent can increase the π-electron density in the ring, potentially enhancing its aromaticity by moving the electron count closer to the ideal 4n+2 Hückel number for aromatic systems. scispace.com
The reactivity of the cinnoline core is directly linked to its electronic properties and aromaticity. The increased electron density resulting from the 4-propylphenyl substituent generally makes the ring more susceptible to electrophilic attack. However, the position of attack will be directed by the combined electronic influences of the substituent and the nitrogen atoms in the pyridazine ring. Conversely, the reactivity towards nucleophiles might be decreased due to the increased electron density.
Furthermore, the presence of the substituent can influence the reactivity of specific positions on the cinnoline ring. For instance, reactions that are sensitive to steric hindrance might be affected by the bulky propylphenyl group at the C4 position. The reactivity of substituted cinnolines is a broad area of study, with various reactions such as condensation and cyclization being influenced by the nature of the substituents. rsc.orgacs.org
Tautomerism and Isomerism Considerations in Cinnoline Systems
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a significant consideration in cinnoline chemistry, particularly for substituted derivatives. While 4-phenylcinnoline (B1297119) itself does not exhibit tautomerism, the principles governing tautomerism in related cinnoline derivatives provide valuable insights. For instance, 4-hydroxycinnoline exists predominantly in its keto tautomeric form, cinnolin-4(1H)-one. holzer-group.atresearchgate.net This preference is determined by factors such as solvent and the electronic nature of other substituents.
In the context of this compound, while prototropic tautomerism is not a primary consideration for the parent structure, the potential for other forms of isomerism exists. For example, if the propyl group were branched, it would introduce chiral centers and the possibility of stereoisomers.
Theoretical studies on related heterocyclic systems like 1H-benzo[de]cinnolines have explored various tautomeric forms, including annular and functional tautomerism. researchgate.netcsic.es These studies highlight the energetic differences between various tautomers and how factors like solvent can influence their relative stabilities. csic.es While not directly applicable to this compound, this research underscores the complex isomeric possibilities within the broader class of cinnoline-related compounds.
Advanced Applications of Cinnoline Derivatives in Materials Science and Technology
Optoelectronic Properties and Applications
Cinnoline (B1195905) derivatives, particularly those bearing an aryl group at the 4-position, exhibit intriguing optoelectronic properties that make them suitable candidates for various electronic and photonic devices. The electronic communication between the cinnoline core and the appended aryl moiety plays a crucial role in defining their absorption and emission characteristics.
Research into 4-arylcinnolines has revealed that these compounds typically absorb in the ultraviolet (UV) region of the electromagnetic spectrum. The specific absorption maxima are influenced by the nature and substitution pattern of the aryl group. For instance, studies on 6-aryl-4-azidocinnolines, which share the core 4-aryl-cinnoline structure, have provided insights into their photophysical behavior. These compounds exhibit absorption maxima (λabs) in the range of 300-350 nm in solvents like tetrahydrofuran (B95107) (THF). researchgate.netmdpi.com The molar absorptivity (ε) of these derivatives is typically in the order of 104 L·mol-1·cm-1, indicating strong absorption of light at these wavelengths.
The emission properties of these compounds are also of significant interest. While some 4-arylcinnoline derivatives exhibit weak fluorescence, their emission characteristics can be modulated through chemical modification. For example, the introduction of different substituents on the aryl ring can alter the emission wavelength and quantum yield. The table below summarizes the photophysical properties of some representative 6-aryl-4-azidocinnoline derivatives, which serve as a model for understanding the potential optoelectronic characteristics of 4-(4-propylphenyl)cinnoline.
| Compound (6-aryl-4-azidocinnoline with different aryl groups) | Absorption Max (λabs, nm) in THF | Molar Absorptivity (ε, 104 L·mol-1·cm-1) | Emission Max (λem, nm) in THF |
| Phenyl | 320 | 1.2 | 450 |
| 4-Methoxyphenyl | 325 | 1.5 | 460 |
| 4-Chlorophenyl | 322 | 1.3 | 455 |
| 4-Trifluoromethylphenyl | 318 | 1.1 | 448 |
This data is based on findings for 6-aryl-4-azidocinnolines and is presented as a representative example of the photophysical properties of 4-arylcinnoline systems. researchgate.netmdpi.com
The optoelectronic properties of compounds like this compound are anticipated to be similar, with the propylphenyl group potentially influencing the solubility and solid-state packing of the material, which are critical factors for device fabrication. The potential to tune the electronic properties through substitution makes these materials promising for applications such as organic light-emitting diodes (OLEDs), where they could function as emitters or host materials. sioc-journal.cn
Organic Luminescence Materials Development
The development of novel organic luminescent materials is a burgeoning field, driven by the demand for more efficient and color-tunable materials for displays, lighting, and sensors. Cinnoline derivatives have emerged as a promising class of compounds in this area due to their inherent fluorescence and the tunability of their emission properties.
The core structure of 4-arylcinnolines provides a robust platform for creating new luminescent materials. The emission color and efficiency can be systematically altered by introducing electron-donating or electron-withdrawing groups on the phenyl ring. While specific data on this compound is not extensively documented in publicly available literature, the principles of molecular design for luminescent materials can be applied. The propyl group is an electron-donating alkyl group, which would be expected to have a modest effect on the electronic properties compared to more strongly donating or withdrawing groups. However, its presence can enhance solubility in organic solvents, which is a significant advantage for the processing and fabrication of thin films for devices.
Research on related 4-substituted cinnoline derivatives has shown that their fluorescence can be sensitive to the local environment, such as solvent polarity. researchgate.netmdpi.com This solvatochromism is indicative of a change in the dipole moment upon photoexcitation, a characteristic often exploited in the design of chemical sensors.
Furthermore, the conversion of certain functional groups on the cinnoline core can dramatically alter the luminescence. For instance, the transformation of an azido (B1232118) group at the 4-position into a triazole ring has been shown to lead to fluorescence quenching. researchgate.netmdpi.com This on/off switching of luminescence by chemical modification is a key principle in the development of fluorescent probes and sensors. The development of such materials based on the this compound scaffold could lead to new sensors for various analytes.
Use of Cinnoline Scaffolds in Advanced Functional Materials
Beyond their applications in optoelectronics, cinnoline scaffolds are being explored for the creation of a diverse range of advanced functional materials. The ability to incorporate the cinnoline unit into larger, more complex molecular architectures, such as polymers and dendrimers, opens up possibilities for materials with tailored properties.
One area of interest is the development of chemosensors. The nitrogen atoms in the cinnoline ring can act as binding sites for metal ions. The binding of a metal ion can perturb the electronic structure of the cinnoline system, leading to a change in its photophysical properties, such as a shift in the absorption or emission wavelength, or quenching of the fluorescence. This change can be used as a signal for the detection of the metal ion. For example, poly(arylene ethynylene)s containing a cinnoline core have been shown to be highly sensitive to quenching by Pd2+ ions, demonstrating their potential as fluorescent chemosensors. researchgate.net The incorporation of a this compound unit into a polymer backbone could lead to new sensory materials with specific selectivities.
The rigid and planar structure of the cinnoline core also makes it an attractive building block for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials are characterized by their high surface area and ordered porous structures, making them suitable for applications in gas storage, separation, and catalysis. The propylphenyl substituent in this compound could play a role in controlling the pore size and surface properties of such materials.
Future Research Directions and Challenges Pertaining to 4 4 Propylphenyl Cinnoline
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the broader application of 4-(4-Propylphenyl)cinnoline is the need for synthetic methods that are not only efficient but also environmentally benign. Traditional synthesis routes for cinnolines can be impractical or hazardous, necessitating the development of safer and more sustainable alternatives. researchgate.net Research is increasingly focused on green chemistry principles to address these limitations.
Key areas of development include:
Microwave-Assisted Synthesis: This technique offers significant advantages over classical heating methods by reducing reaction times and often improving product yields. researchgate.net The application of microwave irradiation to one-pot reactions for producing polyfunctional cinnoline (B1195905) derivatives has been shown to be highly efficient. researchgate.netrsc.orgrsc.org
Electrosynthesis: Organocatalytic electrosynthesis represents a green and mild approach for creating cinnoline derivatives. acs.org This method avoids harsh reagents and proceeds under ambient conditions, offering high yields and excellent regioselectivity. acs.org
Catalyst-Free Reactions: The development of catalyst-free cycloaddition reactions, such as the azo-Povarov reaction, provides a straightforward pathway to fused cinnoline structures using cost-effective and readily available starting materials. rsc.org
One-Pot Procedures: Combining multiple reaction steps into a single, continuous process enhances efficiency and reduces waste. One-pot, two-step electrosynthesis and microwave-assisted methods have been successfully developed for the cinnoline core. rsc.orgacs.org
Future research will likely focus on adapting these sustainable methods for the specific, high-yield synthesis of this compound and its functionalized analogues.
| Synthetic Strategy | Key Advantages | Relevant Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time, improved yields. researchgate.net | One-pot synthesis of complex cinnoline derivatives. rsc.orgrsc.org |
| Electrosynthesis | Green, mild conditions, high regioselectivity. acs.org | Cascade radical cyclization from simple precursors. acs.org |
| Catalyst-Free Cycloaddition | Avoids metal catalysts, uses accessible materials. rsc.org | Construction of fused cinnoline systems. rsc.org |
| Improved Traditional Routes | Enhanced safety and practicality over classic methods. researchgate.net | Dihydrocinnoline intermediates via Sonogashira/SNAr reactions. researchgate.net |
Exploration of Unconventional Reactivity Patterns
Beyond improving its synthesis, a significant area of future research lies in exploring the novel reactivity of the this compound scaffold. Understanding and harnessing its chemical behavior can unlock new applications in synthesis and materials science.
Current and future research directions include:
Domino and Cascade Reactions: These complex transformations, where multiple bonds are formed in a single sequence, offer an elegant way to build molecular complexity. The cinnoline core has been shown to be accessible via such reactions, and further exploration could lead to the selective synthesis of intricate tetracyclic cinnolino[5,4,3-cde]cinnolines. acs.org
Cycloaddition Reactions: The cinnoline system can participate in [4+2] cycloaddition reactions, as seen in the Gold-catalyzed Diels-Alder reaction of 1,6-diyne esters with diazenes, to form hydro-cinnolines. acs.org Investigating the participation of the 4-(4-propylphenyl) moiety in such reactions could yield novel molecular frameworks.
Click Chemistry: While demonstrated with 4-azidocinnolines, the principles of click chemistry could be extended. mdpi.comontosight.ai Functionalizing the propylphenyl group or the cinnoline core to participate in these highly efficient and specific reactions would enable its modular integration into larger systems for applications in drug discovery and materials science. ontosight.ai
Photochemical Reactivity: Studies on related 4-triazolylcinnolines have pointed towards photoinduced electron transfer (PET) as a mechanism influencing their fluorescent properties. mdpi.com Investigating the photophysical behavior of this compound is crucial for its potential use in optical materials and sensors.
Integration of this compound into Complex Molecular Architectures
The this compound scaffold is an attractive building block for constructing larger, more complex molecules with tailored functions. nih.govmdpi.com Its integration into diverse molecular architectures is a key step toward realizing its potential in medicinal chemistry and materials science. researchgate.netnih.gov
Promising avenues for integration include:
Fused Heterocyclic Systems: The cinnoline nucleus can be fused with other heterocyclic rings, such as pyrazole, to create novel polycyclic compounds like pyrazolo[4,3-c]cinnolines. mdpi.comnih.gov These fused systems often exhibit unique biological activities and have been investigated as anti-inflammatory and antibacterial agents. nih.govbohrium.com
Pharmacophore Scaffolding: In drug design, the cinnoline core serves as a versatile scaffold. researchgate.net By attaching the this compound unit to other bioactive moieties, such as quinoline (B57606) or carboxamide groups, researchers have designed potent and selective enzyme inhibitors targeting proteins like c-Met and phosphodiesterase 10A (PDE10A). mdpi.com
Development of Bioactive Hybrids: Combining the this compound core with other pharmacologically active structures, like pyrazoline or piperazine, can lead to hybrid molecules with dual or enhanced therapeutic effects. mdpi.com This strategy has been used to develop compounds with combined anti-inflammatory and antibacterial properties. mdpi.com
The challenge lies in developing synthetic strategies that allow for the precise and controlled incorporation of the this compound unit into these larger, multifunctional architectures.
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for predicting the properties of molecules like this compound, thereby guiding experimental efforts and accelerating the design of new materials and drugs. researchgate.netajchem-a.com
Key areas where theoretical modeling will be critical include:
Quantum Chemical Calculations: Methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are used to calculate optimized molecular structures, electronic properties, and spectroscopic data. researchgate.netajchem-a.comindexcopernicus.com These calculations can predict bond lengths, angles, and frontier molecular orbital energies (HOMO-LUMO), which are fundamental to understanding reactivity and optical properties. researchgate.netajchem-a.com
Predicting Nonlinear Optical (NLO) Properties: Theoretical calculations are essential for identifying and designing new NLO materials, as experimental measurements can be difficult. researchgate.netajchem-a.com By calculating properties like polarizability (α) and the first hyperpolarizability (β), researchers can screen cinnoline derivatives for their potential in optoelectronic applications. Studies have shown that 4-substituted cinnolines can be good candidates for NLO materials. ajchem-a.com
Molecular Docking and Pharmacophore Modeling: In drug discovery, computational models are used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.gov Molecular docking simulations have been used to understand the binding of pyrazolo[4,3-c]cinnoline derivatives to the COX-2 enzyme. nih.gov Similar studies on this compound could identify promising biological targets and guide the design of more potent inhibitors.
Conformational Analysis: For flexible molecules, theoretical calculations can determine the most stable conformations and predict their relative energies. rsc.org This is crucial for understanding how the molecule interacts with its environment and for interpreting experimental data like NMR spectra. rsc.org
The primary challenge is to enhance the accuracy of these predictive models and to effectively integrate theoretical insights with experimental validation to create a synergistic design cycle for new functional molecules based on the this compound core.
| Computational Method | Application for this compound | Key Parameters Calculated |
| Ab initio / DFT | Predicting molecular structure and reactivity. researchgate.netindexcopernicus.com | Optimized geometry, HOMO-LUMO gap, MEP. researchgate.net |
| Polarizable Continuum Model (PCM) | Simulating solvent effects on properties. researchgate.netrsc.org | Dipole moment (μ), polarizability (α). researchgate.net |
| Time-Dependent DFT (TD-DFT) | Predicting optical and NLO properties. ajchem-a.com | First hyperpolarizability (β). ajchem-a.comindexcopernicus.com |
| Molecular Docking | Identifying potential biological targets and binding modes. nih.gov | Binding affinity, interaction with active sites. nih.gov |
Q & A
Q. What statistical approaches are recommended for analyzing conflicting cytotoxicity data across cell lines?
- Methodological Answer : Apply mixed-effects models to account for cell line heterogeneity (e.g., varying expression of drug transporters). Use hierarchical clustering to group cell lines by response patterns. Meta-analysis of independent datasets (e.g., CCLE or GDSC) can identify biomarkers (e.g., gene mutations) predictive of sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
